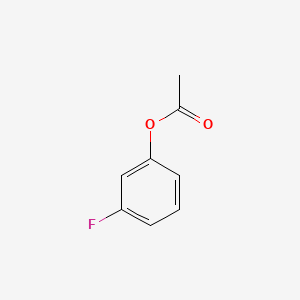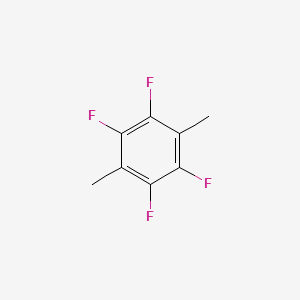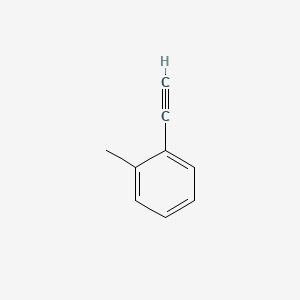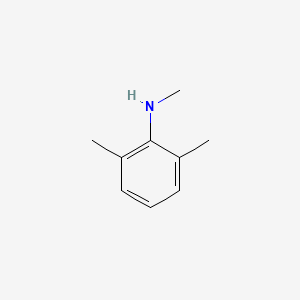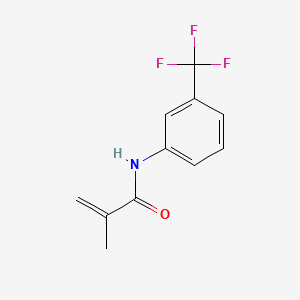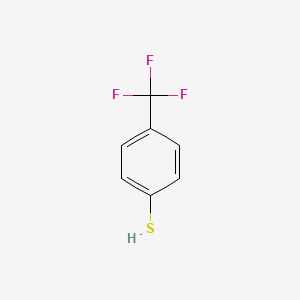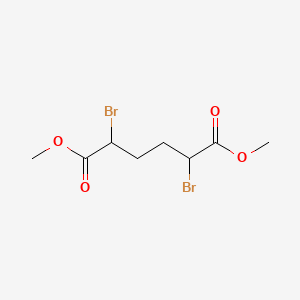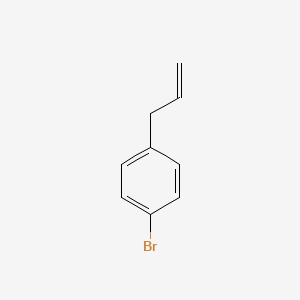
苯,1-溴-4-(2-丙烯基)-
货号 B1295313
CAS 编号:
2294-43-1
分子量: 197.07 g/mol
InChI 键: LIGHOIDTGDLAKK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
概述
描述
“Benzene, 1-bromo-4-(2-propenyl)-” is a chemical compound with the molecular formula C9H9Br . It’s also known as 1-bromo-4-prop-2-enyl-benzene .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “Benzene, 1-bromo-4-(2-propenyl)-” involves multiple steps and requires a working knowledge of many organic reactions . The order of reactions is often critical to the success of the overall scheme . For example, bromination of benzene involves the reaction of benzene with bromine in the presence of a suitable catalyst .Molecular Structure Analysis
The molecular structure of “Benzene, 1-bromo-4-(2-propenyl)-” consists of a benzene ring with a bromine atom and a propenyl group attached . The molecular weight is 197.072 g/mol .Chemical Reactions Analysis
“Benzene, 1-bromo-4-(2-propenyl)-” can undergo various chemical reactions due to its reactivity. For instance, it can participate in electrophilic aromatic substitution reactions . The presence of the bromine atom makes the benzene ring more susceptible to attack by nucleophiles .Physical And Chemical Properties Analysis
“Benzene, 1-bromo-4-(2-propenyl)-” has a molecular weight of 197.07 g/mol . It has a density of 1.313g/cm3 . The exact mass is 195.98876 g/mol .科学研究应用
Application 1: Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Summary of the Application : This compound is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives . These derivatives have potential antiurease and antibacterial effects against several harmful substances .
- Methods of Application or Experimental Procedures : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reactions were carried out in aprotic polar solvents which favor SN2 type reactions .
- Results or Outcomes : The compounds were synthesized in good yields (53–85%) . 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene 2a was found most active compound against urease enzyme with a percentage inhibition of 82.00±0.09 at 100 µg/mL with IC50 value of 60.2 . 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene 2d was found potent antibacterial against Bacillus subtillus showing excellent inhibitory action with percentage inhibition of 55.67±0.26 at 100 µg/ml with IC50 value of 79.9 .
Application 2: Electrophilic Aromatic Substitution Reactions
- Summary of the Application : This compound can be used in electrophilic aromatic substitution reactions . In these reactions, a benzene is attacked by an electrophile, resulting in the substitution of hydrogens .
- Methods of Application or Experimental Procedures : The reaction of bromine with benzene in the presence of a suitable catalyst forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This process allows for the bromination of benzene, which is a key step in many synthetic processes in organic chemistry .
Application 3: Synthesis of Antiurease and Antibacterial Compounds
- Summary of the Application : This compound is used in the synthesis of derivatives that have potential antiurease and antibacterial effects against several harmful substances .
- Methods of Application or Experimental Procedures : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reactions were carried out in aprotic polar solvents which favor SN2 type reactions .
- Results or Outcomes : The compounds were synthesized in good yields (53–85%) . Compounds 2,4-dibromo-1-(prop-2-ynyloxy)benzene 2c and 4,4′-(propane-2,2-diyl)bis((prop-2-ynyloxy)benzene) 4a were found good percentage inhibitors against NO free radicals .
Application 4: Electrophilic Aromatic Substitution Reactions
- Summary of the Application : This compound can be used in electrophilic aromatic substitution reactions . In these reactions, a benzene is attacked by an electrophile, resulting in the substitution of hydrogens .
- Methods of Application or Experimental Procedures : The reaction of bromine with benzene in the presence of a suitable catalyst forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This process allows for the bromination of benzene, which is a key step in many synthetic processes in organic chemistry .
Application 5: Synthesis of Antiurease and Antibacterial Compounds
- Summary of the Application : This compound is used in the synthesis of derivatives that have potential antiurease and antibacterial effects against several harmful substances .
- Methods of Application or Experimental Procedures : Differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reactions were carried out in aprotic polar solvents which favor SN2 type reactions .
- Results or Outcomes : The compounds were synthesized in good yields (53–85%) . Compounds 2,4-dibromo-1-(prop-2-ynyloxy)benzene 2c and 4,4′-(propane-2,2-diyl)bis((prop-2-ynyloxy)benzene) 4a were found good percentage inhibitors against NO free radicals .
安全和危害
属性
IUPAC Name |
1-bromo-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGHOIDTGDLAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177481 | |
| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-bromo-4-(2-propenyl)- | |
CAS RN |
2294-43-1 | |
| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Under a nitrogen atmosphere, to 1,4-dibromobenzene (1) (15 g, 15.9 mmol), cyclopentyl methyl ether (CPME) (90 ml) was added and cooled to around −10° C. using salt ice, tetrahydrofuran (THF) solution (iPrMgCl solution) of 2M isopropyl magnesium chloride (0.35 equivalents, 11.2 ml) and hexane solution (nBuLi solution) of 1.67M normal-butyl lithium (0.7 equivalents, 26.8 ml) were added dropwise. The mixture was stirred for 2 hours at −10° C. Then allyl bromide (1.1 equivalents, 6.8 ml) was added and stirred at room temperature for 14 hours. To the reacted mixture, diethyl ether was added and neutralized by adding saturated ammonium chloride. The obtained water layer was extracted by diethyl ether. The collected organic layer was washed with saturated saline solution, dried over anhydrous magnesium sulfate, then filtered and concentrated under reduced pressure, obtaining a crude product of 1-allyl-4-bromobenzene (2) (yield: 13.0 g, yield (%): 103%)









Synthesis routes and methods II
Procedure details


To a mixture comprising 4-bromo-iodobenzene (350 mmol), dilithium copper tetrachloride (15 mmol), and 500 ml of diethyl ether, was added dropwise 1M solution of allyl magnesium bromide on the market (corresponding to 300 mmol) in diethyl ether at a temperature lower than 10° C. in 2 hours. The solvent was removed under a reduced pressure and the residue was distilled under a reduced pressure to obtain a crude oily 4-allyl-bromobenzene. This product was rectified with an Oldershow column (number of theoretical plates is 10) to obtain 4-allyl-bromobenzene (127 mmol) as the distillate at 130°-134° C./9 mmHg.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Name
Synthesis routes and methods III
Procedure details


Cyclopentyl methyl ether (CPME) (90 ml) was added to 1,4-dibromobenzene (1) (15 g, 15.9 mmol) under a nitrogen atmosphere, the mixture was cooled to around −10° C. with brine ice, a solution of 2 M isopropylmagnesium chloride in tetrahydrofuran (THF) (iPrMgCl solution) (0.35 equivalent amount, 11.2 ml) and a solution of 1.67 M n-butyllithium in hexane (nBuLi solution) (0.7 equivalent amount, 26.8 ml) were respectively added dropwise. The mixture was stirred at around −10° C. for 2 hours, allyl bromide (1.1 equivalent amount, 6.8 ml) was then added, and the mixture was stirred at room temperature for 14 hours. Diethyl ether was added to the reaction mixture, and the mixture was neutralized with a saturated aqueous solution of ammonium chloride. The aqueous layer was extracted with diethyl ether, and the combined organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under a reduced pressure to give a crude product of 1-allyl-4-bromobenzene (2) (yield amount: 13.0 g, tentative yield: 103%), as shown in the following chemical reaction formula.




[Compound]
Name
brine ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four






Name

Yield
103%
Synthesis routes and methods IV
Procedure details


To a solution of t-butylnitrite (535 μl, 4.5 mmol) and allyl bromide (3.9 ml, 45.0 mmol) in CH3CN (3 ml), 4-bromoaniline (516 mg, 3.0 mmol) was added during 20 minutes, while maintaining the temperature of the reaction mixture at 30-35° C. At the end of the addition of the aniline, extra t-butylnitrite (180 μl, 1.5 mmol) was added to the reaction mixture which then was stirred at 30° C. for one hour. The volatile material in the reaction mixture was removed at reduced pressure. Column chromatography (pentane) gave 200 mg (34%) of 4-allylbromobenzene as a clear oil. 1H NMR (CDCl3, 400 MHz) δ 7.43, (m, 2H, J=8.3 Hz), 7.08, (m, 2H, J=8.3 Hz), 6.00-5.89, (m, 1H), 5.12-5.05, (m, 2H), 3.35, (d, 2H, J 6.7 Hz); 13C NMR (CDCl3, 100 MHz) δ 139.4, 137.2, 131.9, 130.8, 120.3, 116.7, 40.0; Anal HRMS Calcd. for C9H9Br (M): 195.9888. Found: 195.9887.






Name
Yield
34%
Synthesis routes and methods V
Procedure details


Mg (8.76 g, 360 mmol) is suspended in THF (90 mL) under nitrogen in a three-necked flask equipped with a condenser and a dropping funnel. The dropping funnel is filled with 1,4-dibromobenzene (77.3 g, 327 mmol) in THF (40 mL). About 5% of the 1,4-dibromobenzene sol. is added carefully to the Mg-suspension and the reaction is started with the help of a heat gun. When the reaction starts, the 1,4-dibromobenzene sol. is added to such a speed so that the reaction mixture is refluxing gently (about 20 min). The mixture is stirred for further 30 min, and is cooled to 0° C. THF (100 mL) is added and the dropping funnel is filled with a sol. of allyl bromide (30.5 mL, 360 mmol) in THF (50 mL). The allyl bromide sol. is added slowly, maintaining the reaction temperature below 20° C. When the addition is complete, the mixture is stirred for further 30 min, while being cooled to 0° C. Aq. 1M HCl is added. The mixture is diluted with Et2O, and washed with aq. 1M HCl and brine. The combined aq. extracts are extracted back with Et2O. The combined org. extracts are dried over MgSO4, filtered, and the solvents are removed under reduced pressure. Distillation of the residue (11 mbar, 88-92° C.) yields the title compound (39.3 g, about 61%), together with another, unidentified impurity.


[Compound]
Name
Mg
Quantity
8.76 g
Type
reactant
Reaction Step Three





[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





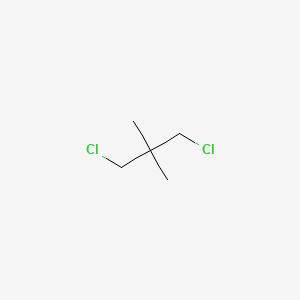
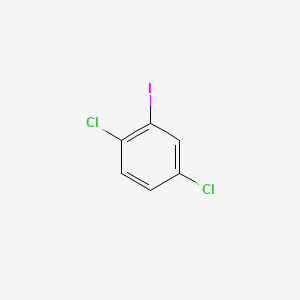
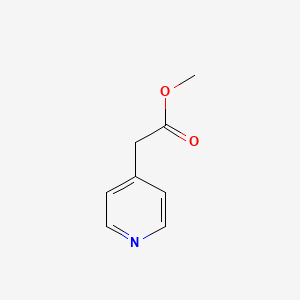
![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)
